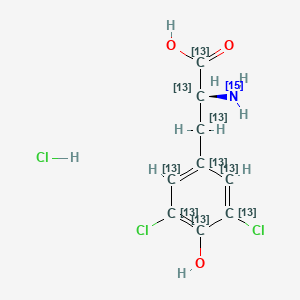![molecular formula C64H84F3N11O7S B12423067 N1-((S)-1-((2S,4R)-4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)-N11-(2-(4-((4'-(4-methylpiperazin-1-yl)-3'-(6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamido)-[1,1'-biphenyl]-3-yl)methyl)piperazin-1-yl)ethyl)undecanediamide](/img/structure/B12423067.png)
N1-((S)-1-((2S,4R)-4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)-N11-(2-(4-((4'-(4-methylpiperazin-1-yl)-3'-(6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamido)-[1,1'-biphenyl]-3-yl)methyl)piperazin-1-yl)ethyl)undecanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MS33 is a highly effective degrader of the WDR5 protein, exhibiting dissociation constant values of 870 nanomolar and 120 nanomolar for VCB and WDR5, respectively . It induces degradation of WDR5 through an E3 ligase VHL-mediated and proteasome-dependent mechanism . MS33 holds promise for furthering research in the field of acute myeloid leukemia .
准备方法
The preparation of MS33 involves synthetic routes that include the use of specific reagents and reaction conditionsThe industrial production methods for MS33 are designed to ensure high yield and purity, often involving multiple steps of purification and quality control .
化学反应分析
MS33 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives of MS33, while reduction reactions may result in reduced forms of the compound .
科学研究应用
MS33 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, MS33 is used as a tool for studying protein degradation and the mechanisms of action of various enzymes. In biology, it is used to investigate the role of WDR5 in cellular processes and to develop new therapeutic strategies for diseases such as acute myeloid leukemia. In medicine, MS33 is being explored as a potential treatment for cancer and other diseases that involve dysregulation of protein degradation pathways. In industry, MS33 is used in the development of new drugs and therapeutic agents .
作用机制
The mechanism of action of MS33 involves the degradation of the WDR5 protein through an E3 ligase VHL-mediated and proteasome-dependent pathway . MS33 binds to WDR5 and induces its degradation by recruiting the E3 ligase VHL, which tags WDR5 for proteasomal degradation. This process leads to the reduction of WDR5 levels in cells, thereby affecting various cellular processes that depend on WDR5 .
相似化合物的比较
MS33 is unique in its ability to selectively degrade the WDR5 protein. Similar compounds include other protein degraders that target different proteins or use different mechanisms of action. For example, compounds that target epigenetic proteins or other components of the proteasome pathway may have similar effects but differ in their specificity and efficacy . Some of the similar compounds include those that target epigenetic readers, writers, and erasers .
属性
分子式 |
C64H84F3N11O7S |
|---|---|
分子量 |
1208.5 g/mol |
IUPAC 名称 |
N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-N-[2-[4-[[3-[4-(4-methylpiperazin-1-yl)-3-[[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]phenyl]phenyl]methyl]piperazin-1-yl]ethyl]undecanediamide |
InChI |
InChI=1S/C64H84F3N11O7S/c1-43-58(86-42-71-43)46-20-18-44(19-21-46)38-70-61(84)54-36-49(79)41-78(54)62(85)59(63(2,3)4)73-56(81)17-12-10-8-6-7-9-11-16-55(80)68-24-25-75-28-30-76(31-29-75)40-45-14-13-15-47(34-45)48-22-23-53(77-32-26-74(5)27-33-77)52(35-48)72-60(83)50-39-69-57(82)37-51(50)64(65,66)67/h13-15,18-23,34-35,37,39,42,49,54,59,79H,6-12,16-17,24-33,36,38,40-41H2,1-5H3,(H,68,80)(H,69,82)(H,70,84)(H,72,83)(H,73,81)/t49-,54+,59-/m1/s1 |
InChI 键 |
GLYGYEQLMMPSAW-QWQPEEPRSA-N |
手性 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCC(=O)NCCN4CCN(CC4)CC5=CC(=CC=C5)C6=CC(=C(C=C6)N7CCN(CC7)C)NC(=O)C8=CNC(=O)C=C8C(F)(F)F)O |
规范 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCC(=O)NCCN4CCN(CC4)CC5=CC(=CC=C5)C6=CC(=C(C=C6)N7CCN(CC7)C)NC(=O)C8=CNC(=O)C=C8C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B12422992.png)


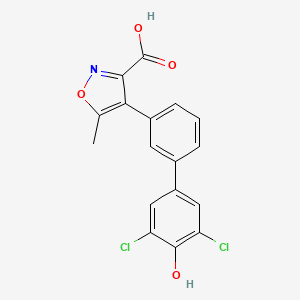
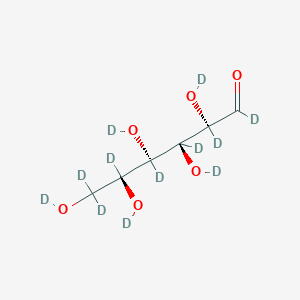
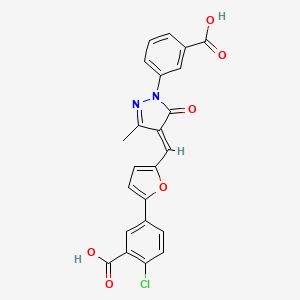
![2-[2-Methoxy-4-[[(1-phenylbenzimidazol-5-yl)amino]methyl]phenoxy]ethanol](/img/structure/B12423032.png)
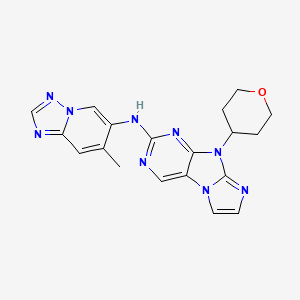

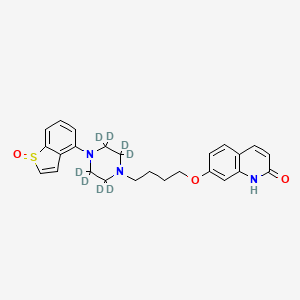
![(2S)-6-amino-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12423054.png)

